molecular formula C19H26ClN5O4 B1682229 Terazosin hydrochloride CAS No. 63074-08-8

Terazosin hydrochloride

Katalognummer B1682229
CAS-Nummer: 63074-08-8
Molekulargewicht: 423.9 g/mol
InChI-Schlüssel: IWSWDOUXSCRCKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Terazosin hydrochloride is a medication used to treat symptoms of an enlarged prostate and high blood pressure . It is a selective alpha-1 adrenergic antagonist . It works by relaxing blood vessels, which decreases the amount of work the heart has to do . It also relaxes the muscles in the prostate and bladder neck, making it easier to urinate .


Synthesis Analysis

Terazosin hydrochloride is synthesized from the starting material of 2-chloro-6, 7-dimethoxy–quinazoline-4-amine in the presence of 2-methoxy ethanol with n-benzyl piperazine .


Molecular Structure Analysis

The molecular structure of Terazosin hydrochloride has been investigated using mass spectrometry and thermal analyses techniques, and confirmed by semi-empirical molecular orbital (MO) calculations . The crystal structure is dominated by hydrogen bonds .


Chemical Reactions Analysis

The fragmentation decomposition pathways of Terazosin have been investigated using mass spectrometry and thermal analyses techniques .


Physical And Chemical Properties Analysis

Terazosin hydrochloride is soluble in water at 19.60 - 20.40 mg/ml and yields a clear, colorless to faint yellow solution. It is also soluble in ethanol at 4 mg/ml and in methanol at 20 mg/ml, with heat as needed .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Benign Prostatic Hyperplasia and Hypertension

  • Application : Terazosin hydrochloride is a selective alpha-1 antagonist used for lowering blood pressure and treating symptoms of an enlarged prostate . It’s a drug of choice for men with hypertension and prostate enlargement .
  • Method : Terazosin is administered orally, often starting at a low dose and gradually increasing until the desired therapeutic effect is achieved .
  • Results : Terazosin has been shown to effectively lower blood pressure and relieve symptoms associated with an enlarged prostate .

2. Analytical Chemistry

  • Application : Terazosin hydrochloride is used as a subject in the development and validation of analytical methods .
  • Method : Various analytical methods for the determination of terazosin in different matrices have been discussed. These include spectrophotometry, chromatography, HPLC, HPTLC, and electroanalytical methods .
  • Results : These methods have been found to be effective in determining the presence and quantity of terazosin in various matrices .

3. Formulation Development

  • Application : Terazosin hydrochloride is used in the development of sustained-release matrix tablets .
  • Method : The formulation process begins with a preformulation study of the drug. The drug, which has good solubility in both dissolution mediums, is then used for tablet preparation .
  • Results : The developed matrix tablets have shown promising results in providing a sustained release of Terazosin, improving its therapeutic effectiveness .

4. Treatment of Heart Failure

  • Application : Terazosin has been studied for use in treating heart failure. It works by relaxing veins and arteries so that blood can more easily pass through them .
  • Method : Terazosin is administered orally, often starting at a low dose and gradually increasing until the desired therapeutic effect is achieved .
  • Results : While more research is needed, some studies suggest that Terazosin may be beneficial in treating heart failure .

5. Treatment of Hyperhidrosis

  • Application : Terazosin has been used off-label to treat hyperhidrosis, a condition characterized by excessive sweating .
  • Method : The drug is administered orally, and the dosage is adjusted based on the patient’s response .
  • Results : Some patients have reported a reduction in symptoms, but more research is needed to confirm these findings .

6. Preoperative Management of Pheochromocytoma

  • Application : Terazosin has been used in the preoperative management of pheochromocytoma, a rare tumor of the adrenal glands .
  • Method : Terazosin is administered orally to control hypertension and symptoms caused by excessive catecholamine secretion .
  • Results : Terazosin has been found to be effective in controlling preoperative symptoms in patients with pheochromocytoma .

7. Antibacterial Activity

  • Application : Terazosin hydrochloride has been studied for its antibacterial activity. The derivatives of Terazosin hydrochloride have shown potent activity when compared with the standard ciprofloxacin .
  • Method : The antibacterial activity of prepared derivatives was performed on various bacteria like E. coli, Pseudomonas aeruginosa, Shigella sonneii, Klebsiella pneumonia, Staphylococcus aureus, Shigella flexneri, Vibrio cholera, Bacillus subtilis, Pseudomonas fluorescens .
  • Results : The derivatives that showed maximum inhibition were 6, 7-dimethoxy-2-piperazine-1-yl-quinazoline -4-amine .

8. Development of Sustained Release Matrix Tablets

  • Application : Terazosin hydrochloride has been used in the development of sustained release matrix tablets .
  • Method : The study started from the preformulation study of the drug. The drug, which has good solubility in both dissolution mediums, was then used for tablet preparation .
  • Results : The developed matrix tablets have shown promising results in providing a sustained release of Terazosin, improving its therapeutic effectiveness .

Safety And Hazards

Terazosin may cause dizziness or fainting, especially when you first start taking it or when you start taking it again . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Eigenschaften

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSWDOUXSCRCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63590-64-7 (Parent)
Record name Terazosin hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7045493
Record name Terazosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terazosin hydrochloride

CAS RN

63074-08-8, 70024-40-7
Record name Terazosin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63074-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terazosin hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terazosin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Terazosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.793
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERAZOSIN HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QOP8Z9955
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terazosin hydrochloride
Reactant of Route 2
Reactant of Route 2
Terazosin hydrochloride
Reactant of Route 3
Reactant of Route 3
Terazosin hydrochloride
Reactant of Route 4
Reactant of Route 4
Terazosin hydrochloride
Reactant of Route 5
Reactant of Route 5
Terazosin hydrochloride
Reactant of Route 6
Reactant of Route 6
Terazosin hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.